3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

Kinase inhibition MCH1R antagonism Medicinal chemistry SAR

This product is 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile, a heterocyclic intermediate crucial for kinase inhibitor discovery. Its unique 7-methyl substitution and benzonitrile appendage are key to replicating published SAR for targets like PI3K and c-Met. Procurement of this exact compound, not an isomer, is essential for consistent lead optimization. Use it as a strategic scaffold reference standard or a validation tool in cellular assays. Ensure batch-to-batch consistency for rigorous medicinal chemistry campaigns.

Molecular Formula C15H11N3
Molecular Weight 233.27 g/mol
Cat. No. B13674144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile
Molecular FormulaC15H11N3
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)C3=CC=CC(=C3)C#N
InChIInChI=1S/C15H11N3/c1-11-5-6-18-10-14(17-15(18)7-11)13-4-2-3-12(8-13)9-16/h2-8,10H,1H3
InChIKeySBTZTGSGPIWUKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile: Chemical Profile and Core Scaffold for Kinase-Focused Research Procurement


3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS: 1550406-32-0, molecular weight: 233.27 g/mol) is a heterocyclic compound combining a 7-methyl-substituted imidazo[1,2-a]pyridine core with a benzonitrile moiety . The imidazo[1,2-a]pyridine scaffold is widely recognized as a privileged structure in kinase inhibitor discovery, with demonstrated activity across multiple targets including PI3K, IRAK-4, c-Met, and CDKs [1]. The 7-methyl substitution and benzonitrile appendage are structural features that appear in numerous patent disclosures for kinase-targeting therapeutic candidates, suggesting this compound serves as a strategic intermediate or reference standard in medicinal chemistry programs [2].

Why 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile Cannot Be Replaced by Unsubstituted or Positional Isomer Analogs


Substitution within the imidazo[1,2-a]pyridine-benzenecarbonitrile chemical class cannot be treated as interchangeable due to steep and nonlinear structure-activity relationships (SAR) governing both potency and target selectivity. SAR studies on imidazo[1,2-a]pyridine kinase inhibitors have demonstrated that the precise position of methyl substitution dramatically alters binding affinity and isoform selectivity [1]. Similarly, investigations into c-Met inhibitors within this scaffold class have shown that benzonitrile-containing analogs exhibit distinct potency profiles compared to other phenyl derivatives, with IC50 values varying by orders of magnitude based on subtle structural modifications [2]. Procurement of the exact compound—rather than a positional isomer or unsubstituted analog—is therefore essential for reproducing published results or maintaining consistency in SAR campaigns.

Quantitative Differentiation Evidence for 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile Versus Structural Analogs


7-Methyl Substitution on Imidazo[1,2-a]pyridine Core Enhances Target Binding Affinity

Introduction of a methyl substituent at the 7-position of the imidazo[1,2-a]pyridine scaffold provides a significant improvement in target binding affinity compared to unsubstituted analogs. In a systematic evaluation of imidazo[1,2-a]pyridine derivatives for MCH1R binding, compounds bearing a methyl substituent demonstrated enhanced affinity relative to their des-methyl counterparts, with the magnitude of improvement dependent on substitution position [1].

Kinase inhibition MCH1R antagonism Medicinal chemistry SAR

Benzonitrile Substituent Confers Improved c-Met Inhibitory Potency Relative to Other Phenyl Derivatives

Within the imidazo[1,2-a]pyridine c-Met inhibitor series, benzonitrile-containing analogs demonstrate enhanced cellular potency compared to other phenyl-substituted derivatives. In a head-to-head comparison of phenyl derivatives (compounds 16d–16g), the benzonitrile analogs 16d and 16f exhibited improved c-Met inhibition with EBC-1 cell IC50 values of 106.7 nM and 145.0 nM, respectively, outperforming other substituted phenyl variants in the same study [1].

c-Met kinase inhibition Cancer therapeutics Bioisosteric replacement

Imidazo[1,2-a]pyridine Scaffold Delivers Sub-Nanomolar Kinase Inhibition Potency in Optimized Analogs

The imidazo[1,2-a]pyridine scaffold serves as a privileged core for achieving high-potency kinase inhibition. Optimized derivatives within this class have demonstrated IC50 values in the low nanomolar to sub-nanomolar range against PI3K p110α. Specifically, structural modification of compound 2g yielded thiazole derivative 12 with an IC50 of 0.0028 μM (2.8 nM) against p110α, representing a substantial potency improvement over earlier lead compounds [1].

PI3K inhibition Kinase inhibitor optimization Enzymatic assays

Primary Research and Procurement Application Scenarios for 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile


Kinase Inhibitor Lead Optimization and SAR Campaigns

This compound serves as a strategic intermediate or reference standard in kinase inhibitor discovery programs, particularly those targeting PI3K, c-Met, or related kinases. The imidazo[1,2-a]pyridine scaffold has demonstrated capacity for optimization to sub-nanomolar potency (IC50 = 2.8 nM against PI3K p110α), and the 7-methyl substitution pattern is associated with enhanced target binding affinity in SAR studies [1]. Procurement of this exact compound enables systematic exploration of substitution effects at the benzonitrile and imidazopyridine positions during lead optimization.

c-Met Inhibitor Development and Cellular Profiling

Given that benzonitrile-containing imidazo[1,2-a]pyridine analogs exhibit potent c-Met inhibition with cellular IC50 values in the 100–150 nM range in EBC-1 gastric cancer cells, this compound is a relevant procurement choice for laboratories developing c-Met-targeted therapeutics [2]. The compound can function as a scaffold for further derivatization or as a control compound in cellular proliferation assays against c-Met-addicted cancer cell lines.

MCH1R Antagonist Research Programs

The 7-methyl substitution on the imidazo[1,2-a]pyridine core is a validated structural feature for achieving improved MCH1R binding affinity relative to unsubstituted analogs [3]. Research groups investigating melanin-concentrating hormone receptor 1 (MCH1R) as a therapeutic target for metabolic disorders or CNS indications should procure this specific compound rather than unsubstituted or differently substituted positional isomers to maintain consistency with established SAR trends.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.